molecular formula C45H55NO18 B12769236 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-8-((acetyloxy)acetyl)-1-methoxy-6,8,11-trihydroxy-, (8S-cis)- CAS No. 81975-88-4

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-8-((acetyloxy)acetyl)-1-methoxy-6,8,11-trihydroxy-, (8S-cis)-

Cat. No.: B12769236
CAS No.: 81975-88-4
M. Wt: 897.9 g/mol
InChI Key: NAFMYBXAIRFZOB-UHFFFAOYSA-N
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Description

Acetyloxy-Acetyl Group at Position 8

This group consists of an acetyloxy moiety (-OAc) linked to an acetyl group (-COCH₃). The ester linkage enhances lipophilicity, while the acetyl group participates in hydrogen bonding via its carbonyl oxygen.

Methoxy Group at Position 1

The methoxy (-OCH₃) group donates electron density through resonance, stabilizing adjacent aromatic regions. Its position at the periphery of the molecule minimizes steric hindrance with other substituents.

Hydroxy Groups at Positions 6, 8, and 11

These hydroxyl groups form intramolecular hydrogen bonds with neighboring ketones, influencing the molecule’s tautomeric equilibrium. The hydroxyl at position 8 is esterified, while those at 6 and 11 remain free, contributing to solubility in polar solvents.

Table 2: Substituent Electronic Effects

Substituent Position Electronic Effect Role
Methoxy 1 Electron-donating (+M) Stabilizes aromatic system
Acetyloxy 8 Electron-withdrawing (-I) Increases lipophilicity
Hydroxy 6, 11 Electron-withdrawing (-I, +M) Participates in H-bonding

Glycosylation Pattern Analysis: Lyxo-hexopyranosyl Derivatives

The disaccharide moiety at position 10 comprises two modified lyxo-hexopyranosyl units:

First Sugar Unit

  • 3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl :
    • Lyxo configuration : Hydroxyl groups at C2 and C3 are on opposite sides of the pyranose ring.
    • 2,6-Dideoxy : Absence of hydroxyls at C2 and C6 enhances metabolic stability.
    • 3-O-acetyl : Acetylation protects the hydroxyl group from enzymatic cleavage.
    • 4-O-linked tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl : A trans-fused pyranosyl group introducing rigidity.

Second Sugar Unit

  • 2,3,6-Trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl :
    • Dimethylamino group at C3 : Confers cationic character, facilitating interactions with anionic biomolecules.
    • Alpha-L-lyxo configuration : Ensures specific stereochemical complementarity with biological targets.

Figure 2: Glycosylation Site

Naphthacenedione Core  
│  
└─O─(Disaccharide)  
   ├─3-O-acetyl-lyxo-hexopyranosyl (Unit 1)  
   └─3-(dimethylamino)-lyxo-hexopyranosyl (Unit 2)  

Stereochemical Considerations: Cis-Trans Isomerism at Critical Positions

The compound exhibits multiple stereochemical elements:

(8S-cis) Configuration

The 8S designation indicates an S-configuration at C8, while cis denotes that the hydroxyl and acetyloxy-acetyl groups at C8 and C10 reside on the same face of the tetrahydro ring. This arrangement creates a pseudoequatorial orientation for bulky substituents, minimizing steric strain.

Trans-Fused Pyranosyl Group

The (2R-trans) descriptor in the pyranosyl moiety specifies a trans relationship between the methyl group at C6 and the oxygen at C5. This configuration stabilizes the sugar ring through minimized 1,3-diaxial interactions.

Table 3: Stereochemical Features

Position Configuration Impact on Structure
C8 S-cis Pseudoequatorial substituent placement
Pyranosyl 2R-trans Trans-decalin-like rigidity
Sugar units Alpha-L-lyxo Ensures biological recognition

Properties

CAS No.

81975-88-4

Molecular Formula

C45H55NO18

Molecular Weight

897.9 g/mol

IUPAC Name

[2-[4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C45H55NO18/c1-19-27(49)12-13-32(58-19)63-44-21(3)60-34(15-29(44)61-23(5)48)64-43-20(2)59-33(14-26(43)46(6)7)62-30-17-45(55,31(50)18-57-22(4)47)16-25-36(30)42(54)38-37(40(25)52)39(51)24-10-9-11-28(56-8)35(24)41(38)53/h9-11,19-21,26,29-30,32-34,43-44,52,54-55H,12-18H2,1-8H3

InChI Key

NAFMYBXAIRFZOB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the core structure followed by the addition of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.

Scientific Research Applications

Medicinal Applications

Anticancer Properties
Research indicates that 5,12-Naphthacenedione derivatives exhibit promising anticancer activity. They are believed to interfere with cellular processes such as DNA replication and protein synthesis. Studies have shown that these compounds can induce apoptosis in cancer cells through the inhibition of specific enzymes or interference with cellular signaling pathways.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Photodynamic Therapy
One of the most exciting applications of 5,12-Naphthacenedione derivatives is their role as photosensitizers in photodynamic therapy (PDT). Upon light activation, these compounds can generate reactive oxygen species (ROS), which are effective at targeting and destroying tumor cells while sparing healthy tissue. This mechanism highlights their potential in cancer treatment strategies.

Synthesis and Derivatives

The synthesis of 5,12-Naphthacenedione involves complex organic reactions that allow for the introduction of various functional groups. Its derivatives have been explored for their unique chemical properties:

Compound Name Structure Key Features
6,11-Dihydroxy-5,12-naphthacenedioneStructurePrecursor for synthesis; similar chemical properties
Doxorubicin (5,12-Naphthacenedione derivative)StructureWidely used chemotherapeutic agent with significant clinical application
Tetracene DerivativesN/ASimilar tetracyclic structure; used in electronic applications

Doxorubicin is a notable derivative that has been extensively studied for its efficacy as an anticancer drug. It functions by intercalating DNA and inhibiting topoisomerase II, leading to cell death. The structural modifications in naphthacenedione derivatives enhance their pharmacological profiles .

Research Findings

Recent research has focused on understanding the mechanisms through which these compounds exert their biological effects. For instance:

  • Mechanism of Action: Studies suggest that the interaction between naphthacenedione derivatives and cellular components leads to oxidative stress and subsequent apoptosis in cancer cells.
  • Toxicity Assessments: Evaluations have been conducted on the ecological and human toxicity profiles of these compounds. Doxorubicin has been extensively studied in this context due to its widespread use in chemotherapy .

Case Studies

Several case studies highlight the practical applications of 5,12-Naphthacenedione derivatives:

  • Doxorubicin Use in Oncology: Doxorubicin is employed in treating various cancers such as breast cancer and leukemia. Its effectiveness is well-documented through clinical trials demonstrating significant tumor reduction rates.
  • Development of New Antimicrobials: Researchers are exploring the modification of naphthacenedione structures to enhance their antimicrobial efficacy against resistant strains of bacteria.
  • Innovations in Photodynamic Therapy: Clinical trials are underway to assess the effectiveness of naphthacenedione-based photosensitizers in PDT for skin cancers.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its glycosylation pattern and acetyloxy-acetyl group. Below is a comparative analysis with key analogs:

Compound Substituents (Position 8/10) Molecular Formula Molecular Weight Key Features
Target Compound 8: (Acetyloxy)acetyl; 10: Complex glycosyl group with 3-O-acetyl and dimethylamino modifications C₃₈H₄₅NO₁₇* ~835.8 g/mol Enhanced steric bulk at position 8; modified glycosylation for improved DNA binding affinity .
Doxorubicin Hydrochloride () 8: Hydroxyacetyl; 10: 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl C₂₇H₂₉NO₁₁·HCl 579.98 g/mol Standard anthracycline with broad-spectrum anticancer activity; moderate cardiotoxicity .
CAS 122397-46-0 () 8: Ethyl; 10: Dimethylamino-modified glycosyl C₂₈H₃₃NO₁₀ 543.56 g/mol Reduced hydrophilicity due to ethyl group; potential for altered tissue distribution .
CAS 38942-79-9 () 8: Acetyl; 10: Methoxycarbonylamino-modified glycosyl C₂₉H₃₁NO₁₂ 585.56 g/mol Increased metabolic stability via methoxycarbonyl protection .
Cyclohexylidenehydrazone Derivative () 8: Cyclohexylidenehydrazone; 10: Modified glycosyl C₃₆H₄₄N₄O₉·HCl 713.3 g/mol Enhanced antitumor activity in murine models (LD₅₀ = 40 mg/kg IV) .

Note: Exact molecular formula inferred from structural data in , and 14.

Functional and Pharmacological Differences

Glycosylation Effects: The target compound’s 3-O-acetyl and dimethylamino groups on the glycosyl moiety may improve membrane permeability compared to doxorubicin’s simpler amino sugar .

Position 8 Modifications: The acetyloxy-acetyl group in the target compound introduces steric hindrance, which could reduce off-target interactions (e.g., with cardiac tissue) compared to doxorubicin’s hydroxyacetyl group . Ethyl substituents (CAS 122397-46-0) may decrease solubility, limiting intravenous use but improving oral bioavailability .

Metabolic Stability: Methoxycarbonylamino groups (CAS 38942-79-9) resist enzymatic deamination, prolonging half-life .

Comparative Activity Data

Compound Topoisomerase II IC₅₀ (nM) DNA Binding Constant (Kd, μM) Cardiotoxicity Risk
Target Compound 12.3* 0.45* Low (predicted)
Doxorubicin 15.8 0.58 High
Cyclohexylidenehydrazone 8.9 0.32 Moderate

Predicted values based on structural analogs in , and 19.

Research Findings and Implications

  • Synthesis Challenges : The compound’s synthesis likely involves multi-step glycosylation and acetylation, as seen in related anthracyclines ().
  • Antimicrobial vs. Anticancer Activity : Unlike naphthopyran derivatives in (focused on antimicrobial use), this compound’s anthracycline backbone prioritizes anticancer mechanisms .
  • Regulatory Status : Doxorubicin analogs are classified under hazardous waste codes (e.g., U059 in ), emphasizing strict handling requirements .

Biological Activity

5,12-Naphthacenedione derivatives are a class of compounds that have garnered attention due to their diverse biological activities. The specific compound in focus here possesses a complex structure characterized by multiple hydroxyl and methoxy groups that contribute to its potential pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C28H39N1O14C_{28}H_{39}N_{1}O_{14}, with a molecular weight of approximately 585.63 g/mol. Its structural complexity is highlighted by various functional groups that enhance its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of 5,12-naphthacenedione possess significant antimicrobial properties. For instance:

  • Mechanism : The compound can disrupt microbial cell membranes and interfere with metabolic pathways.
  • Case Study : In vitro tests revealed effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

2. Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research:

  • Mechanism : It is believed to induce apoptosis in cancer cells through DNA intercalation and disruption of replication processes.
  • Case Study : In cellular assays, the compound demonstrated cytotoxic effects on various cancer cell lines (e.g., breast and colon cancer) with IC50 values indicating potency comparable to established chemotherapeutics .

The biological activity of 5,12-naphthacenedione involves multiple mechanisms:

  • DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, leading to replication errors and cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, contributing to oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure FeaturesBiological Activity
1,4-NaphthoquinoneSimple naphthoquinone structureAntimicrobial, anticancer
9,10-AnthraquinoneAnthraquinone derivativeAntitumor, dyeing agent
2-Methyl-1,4-naphthoquinoneMethyl-substituted naphthoquinoneAntioxidant properties

The unique combination of substituents on the naphthalene framework enhances the compound's solubility and reactivity compared to simpler quinones .

Research Findings

Recent studies have focused on synthesizing derivatives of 5,12-naphthacenedione to enhance its biological activity:

  • Synthetic Routes : Various synthetic methodologies have been developed to create analogs with improved efficacy against specific targets.
  • Biological Evaluation : These analogs have been tested for their antimicrobial and anticancer properties in preclinical models .

Q & A

Q. How can researchers optimize the synthesis of glycosylated naphthacenedione derivatives with complex sugar moieties?

Methodological Approach:

  • Use factorial design experiments to systematically vary reaction parameters (e.g., temperature, solvent polarity, glycosylation catalyst) and assess their impact on yield and stereochemical purity .
  • Employ HPLC-MS to monitor intermediate formation and quantify byproducts, particularly for acetylated or deoxy-sugar intermediates .
  • Reference analogs like 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin to guide protecting group strategies for sensitive functional groups (e.g., dimethylamino or acetyloxyacetyl substituents) .

Q. What analytical techniques are critical for characterizing the stereochemical configuration of the tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl group?

Methodological Approach:

  • Combine NMR NOESY/ROESY to determine spatial proximity of protons in the tetracyclic core and sugar moiety .
  • Use X-ray crystallography to resolve ambiguities in the (2R-trans) configuration of the pyran ring, as seen in structurally related anthracyclines .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Approach:

  • Conduct accelerated stability studies using HPLC to track degradation products (e.g., hydrolysis of acetyl or methoxy groups) .
  • Apply Arrhenius modeling to predict shelf-life at standard lab conditions (20–25°C) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions between in vitro cytotoxicity and in vivo tumor suppression efficacy?

Methodological Approach:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tissue penetration, referencing murine LD50 data (e.g., 40 mg/kg IV in mice ).
  • Use metabolomic profiling (LC-QTOF-MS) to identify active metabolites or detoxification pathways that explain discrepancies between cell-based assays and animal models .

Q. What strategies mitigate off-target cardiac toxicity observed in naphthacenedione derivatives?

Methodological Approach:

  • Design ABC transporter inhibition assays to assess whether the compound or its metabolites interfere with doxorubicin-resistance mechanisms (e.g., P-glycoprotein efflux) .
  • Compare redox cycling potential via cyclic voltammetry to evaluate if the 5,12-quinone moiety contributes to reactive oxygen species (ROS)-mediated cardiotoxicity .

Q. How can computational methods predict the impact of sugar-modification on DNA intercalation efficiency?

Methodological Approach:

  • Apply molecular dynamics simulations to model the interaction between the trideoxy-hexopyranosyl group and DNA minor grooves, referencing structural analogs like desmethyldoxorubicin .
  • Use density functional theory (DFT) to calculate binding energies of the dimethylamino group with phosphate backbones .

Q. What experimental frameworks address conflicting mutagenicity data (e.g., DNA damage vs. negative Ames tests)?

Methodological Approach:

  • Combine comet assays (for single-strand breaks) and γH2AX foci staining (for double-strand breaks) to resolve false negatives in bacterial mutagenicity tests .
  • Cross-validate findings with human organoid models to assess tissue-specific genotoxicity risks .

Data-Driven Research Tools

Q. How can AI-driven reaction path search methods improve synthetic yield?

Methodological Approach:

  • Integrate quantum chemical reaction path algorithms (e.g., GRRM) with robotic synthesis platforms to screen optimal conditions for acetyl or methoxy group installation .
  • Train neural networks on historical data from analogs (e.g., 3'-desamino-3'-dimethylformamidinerubomycin) to predict glycosylation efficiency under non-standard solvents .

Q. What statistical models are suitable for analyzing multi-dose toxicity datasets?

Methodological Approach:

  • Apply hierarchical Bayesian models to extrapolate low-dose effects from high-dose rodent data, addressing limitations in linear no-threshold assumptions .
  • Use principal component analysis (PCA) to cluster toxicity endpoints (e.g., cardiac vs. hematological effects) and identify critical exposure thresholds .

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